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Compound of Interest

Compound Name: Uncarine A

Cat. No.: B1199756 Get Quote

For the attention of researchers, scientists, and drug development professionals, this document

provides an in-depth technical guide to the oxindole alkaloid Uncarine A and its relatives. It

covers their chemical properties, pharmacological activities, and the experimental

methodologies used in their study.

Introduction to Uncarine A and Oxindole Alkaloids
Uncarine A is a pentacyclic oxindole alkaloid found in medicinal plants of the Uncaria genus,

most notably Uncaria tomentosa (Cat's Claw). These plants have a rich history in traditional

medicine, particularly in the Amazon rainforest, for treating a variety of ailments, including

inflammatory conditions and digestive disturbances. Oxindole alkaloids are characterized by a

spiro-fused oxindole core and are known for their diverse biological activities. Uncarine A,

along with its stereoisomers Uncarine C (pteropodine) and Uncarine E (isopteropodine), is a

subject of growing scientific interest for its potential therapeutic applications, including

neuroprotective, anti-inflammatory, immunomodulatory, and anticancer effects.[1][2]
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Property Value Source

Molecular Formula C₂₁H₂₄N₂O₄ [2]

Molecular Weight 368.43 g/mol [2]

CAS Number 6899-73-6 [2]

Appearance - -

Solubility - -

Melting Point - -

Pharmacology and Biological Activity
Uncarine A and related oxindole alkaloids exhibit a range of pharmacological activities, making

them promising candidates for drug development. The primary areas of investigation include

their neuroprotective, anti-inflammatory, and anticancer properties.

Neuroprotective Activity
Extracts from Uncaria hirsuta, which contains Uncarine A, have demonstrated neuroprotective

effects. In a study on 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for

Parkinson's disease, isolated compounds from the plant showed significant protective effects.

While the study did not report on Uncarine A specifically, it highlights the potential of this class

of compounds in neuroprotection. The observed mechanisms include the scavenging of

reactive oxygen species (ROS) and the reduction of intracellular calcium levels.

Table 1: Neuroprotective Activity of Compounds from Uncaria hirsuta
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Compound Assay IC₅₀ (µM)

5β-carboxystrictosidine Intracellular ROS Scavenging 24.5

Chlorogenic acid Intracellular ROS Scavenging 19.7

5β-carboxystrictosidine
Reduction of Intracellular

Calcium
46.9

Chlorogenic acid
Reduction of Intracellular

Calcium
27.0

5β-carboxystrictosidine Caspase 3 Inhibition 25.6

Chlorogenic acid Caspase 3 Inhibition 19.4

5β-carboxystrictosidine Caspase 9 Inhibition 24.5

Chlorogenic acid Caspase 9 Inhibition 16.3

Source: In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta

Haviland

Anti-inflammatory and Immunomodulatory Activity
Extracts of Uncaria tomentosa have been shown to possess potent anti-inflammatory

properties. These effects are believed to be mediated, at least in part, through the inhibition of

the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory

response, and its inhibition can lead to a reduction in the production of pro-inflammatory

cytokines. While direct quantitative data for Uncarine A is limited, studies on extracts rich in

oxindole alkaloids suggest a significant role in modulating inflammation.

Anticancer Activity
The anticancer potential of Uncaria tomentosa preparations has been evaluated against

various cancer cell lines. The cytotoxic effects appear to correlate with the total oxindole

alkaloid content of the extracts.

Table 2: In Vitro Anticancer Activity of Uncaria tomentosa Extracts
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Extract Cell Line Tumor Type IC₅₀ (µg/mL)

B/96E(37) LL/2
Lewis Lung

Carcinoma
25.06

B/96E(37) KB Cervical Carcinoma 35.69

B/96E(37) SW707
Colon

Adenocarcinoma
49.06

B/SRT KB Cervical Carcinoma 23.57

B/SRT MCF-7 Breast Carcinoma 29.86

B/SRT A-549 Lung Carcinoma 40.03

Source: Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different

oxindole alkaloid composition

Furthermore, extracts of Uncaria tomentosa have been found to inhibit the Wnt signaling

pathway, which is often dysregulated in cancer. This suggests another potential mechanism for

the anticancer activity of its constituent alkaloids.

Pharmacokinetics
Detailed pharmacokinetic studies on pure Uncarine A are not readily available. However,

research on related Uncaria alkaloids provides some insights into their absorption, distribution,

metabolism, and excretion.

A study on six Uncaria alkaloids in mice after oral administration revealed rapid metabolism

with half-lives ranging from 0.6 to 4.4 hours. The oral bioavailability varied among the alkaloids,

ranging from 27.3% to 68.9%, indicating satisfactory absorption for some compounds.

A preclinical pharmacokinetic study of Villocarine A, another Uncaria alkaloid, in rats showed a

large volume of distribution, high clearance, and low oral bioavailability (16.8 ± 0.1%). After oral

administration, the maximum plasma concentration (Cmax) of 53.2 ± 10.4 ng/mL was reached

at a Tmax of 0.3 ± 0.1 hours.

Table 3: Pharmacokinetic Parameters of Villocarine A in Rats
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Parameter Route Value

Bioavailability (F) Oral 16.8 ± 0.1%

Cmax Oral 53.2 ± 10.4 ng/mL

Tmax Oral 0.3 ± 0.1 h

Clearance (CL) Intravenous 8.2 ± 1.1 L/h/kg

Volume of Distribution (Vd) Intravenous 100.3 ± 15.6 L/kg

Source: Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid

These findings suggest that while Uncaria alkaloids can be absorbed orally, their systemic

exposure may be limited by first-pass metabolism. The metabolism is thought to primarily occur

via cytochrome P450 enzymes.

Experimental Protocols
This section provides an overview of the methodologies used for the isolation, purification, and

biological evaluation of Uncarine A and related oxindole alkaloids.

Isolation and Purification of Uncarine A
A general protocol for the isolation and purification of oxindole alkaloids from Uncaria species

involves the following steps:

Extraction: The dried and powdered plant material (e.g., bark, hooks) is extracted with a

suitable solvent, typically methanol or ethanol, often with the addition of a base like

ammonium hydroxide to facilitate the extraction of alkaloids.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous

solution, and neutral and acidic compounds are removed by extraction with an organic

solvent. The aqueous layer is then basified, and the alkaloids are extracted into an

immiscible organic solvent like chloroform or dichloromethane.
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Chromatographic Purification: The enriched alkaloid fraction is then purified using

chromatographic techniques.

Column Chromatography: Silica gel column chromatography is a common first step for

separating the major alkaloid components.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the

final purification and quantification of individual alkaloids like Uncarine A. A typical mobile

phase consists of a mixture of acetonitrile and an aqueous buffer.

In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a method to assess the neuroprotective effects of Uncarine A against

a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12).

Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of Uncarine A for a specified

period (e.g., 1-2 hours).

Induction of Neurotoxicity: Add a neurotoxin (e.g., 6-OHDA or MPP+) to the wells to induce

cell death. Include control wells with untreated cells and cells treated with the neurotoxin

alone.

Incubation: Incubate the plate for a period sufficient to induce significant cell death in the

neurotoxin-only control group (e.g., 24-48 hours).

Cell Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The

viable cells will reduce the yellow MTT to purple formazan crystals.

Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and

measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC₅₀ value of Uncarine A for its neuroprotective effect.
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NF-κB Inhibition Assay (ELISA-based)
This protocol outlines a method to determine the inhibitory effect of Uncarine A on the

activation of the NF-κB transcription factor.

Cell Culture and Stimulation: Plate suitable cells (e.g., macrophages or monocytes) in a

culture dish. Treat the cells with various concentrations of Uncarine A for a predetermined

time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor

necrosis factor-alpha (TNF-α).

Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to

isolate the nuclear proteins.

ELISA Assay: Use a commercial NF-κB ELISA kit. The wells of the ELISA plate are coated

with an oligonucleotide containing the NF-κB consensus binding site.

Binding Reaction: Add the nuclear extracts to the wells and incubate to allow the activated

NF-κB to bind to the oligonucleotide.

Detection: Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Quantification: Add a chromogenic substrate and measure the absorbance at the appropriate

wavelength. The intensity of the color is proportional to the amount of activated NF-κB.

Data Analysis: Determine the effect of Uncarine A on NF-κB activation by comparing the

absorbance values of treated and untreated stimulated cells. Calculate the IC₅₀ value for the

inhibition.

Wnt Signaling Inhibition Assay (Luciferase Reporter
Assay)
This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the

Wnt/β-catenin signaling pathway.

Cell Transfection: Transfect a suitable cancer cell line with a Wnt-responsive TCF-reporter

plasmid that drives the expression of a luciferase gene.
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Treatment: Plate the transfected cells and treat them with various concentrations of

Uncarine A.

Incubation: Incubate the cells for a sufficient period to allow for changes in Wnt signaling

activity (e.g., 24 hours).

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's instructions for the luciferase assay system.

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g.,

Renilla luciferase) to account for variations in transfection efficiency and cell number.

Determine the effect of Uncarine A on Wnt signaling by comparing the luciferase activity in

treated and untreated cells. Calculate the IC₅₀ value for the inhibition.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways potentially modulated by Uncarine A and a general workflow for its

investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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